

Application Notes and Protocols for CP-481715

Cell-Based Assay Development

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Compound of Interest

Compound Name: CP-481715

Cat. No.: B1669503

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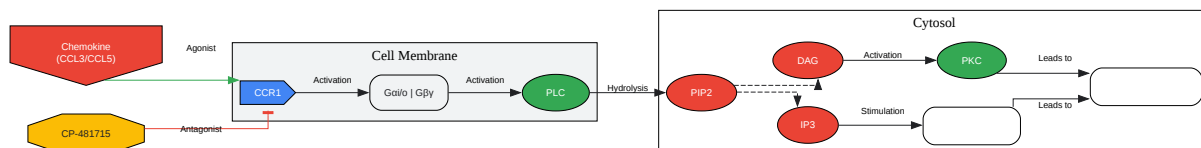
For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 and its chemokine ligands, such as CCL3 (MIP-1 α) and CCL5 (RANTES), are key mediators of leukocyte migration and infiltration into tissues, playing a significant role in the pathogenesis of various inflammatory diseases like rheumatoid arthritis and multiple sclerosis. [2][3] **CP-481715** exerts its effects by competitively and reversibly binding to human CCR1, thereby blocking the downstream signaling cascades initiated by chemokine binding.[2] This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of **CP-481715** and similar CCR1 antagonists.

Mechanism of Action and Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CCL3, CCL5), activates intracellular signaling pathways.[3][4] This activation leads to a cascade of events including G protein activation, mobilization of intracellular calcium, and ultimately, cellular responses such as chemotaxis, degranulation, and changes in cell adhesion. [4] **CP-481715** acts as an antagonist, preventing the initial binding of chemokines to CCR1 and thereby inhibiting these downstream effects.[2]



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Caption: CCR1 Signaling Pathway and **CP-481715** Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of **CP-481715** from various cell-based assays.

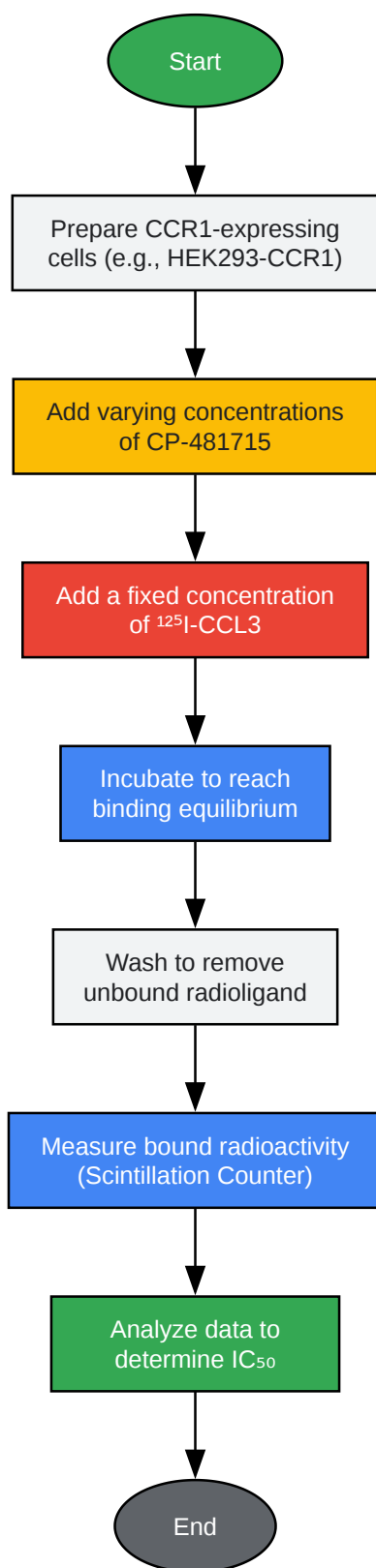
Assay Type	Cell Line/System	Ligand	Parameter	Value (IC50/Kd)	Reference
Radioligand Binding	Human CCR1-transfected cells	125I-labeled CCL3	IC50	74 nM	[2]
Radioligand Binding	Human CCR1	-	Kd	9.2 nM	[2]
Calcium Mobilization	Human CCR1-transfected cells	CCL3/CCL5	IC50	71 nM	[2]
Chemotaxis	Human Monocytes	CCL3/CCL5	IC50	55 nM	[2]
GTPyS Incorporation	Human CCR1-transfected cells	CCL3/CCL5	IC50	210 nM	[2]
MMP-9 Release	Human Monocytes	CCL3/CCL5	IC50	54 nM	[2]
CD11b Up-regulation	Human Whole Blood (Monocytes)	CCL3	IC50	165 nM	[2]
Actin Polymerization	Human Whole Blood (Monocytes)	CCL3	IC50	57 nM	[2]

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the potency and efficacy of **CP-481715**.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.



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